molecular formula C12H22N2O4 B6297513 (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate CAS No. 2349395-78-2

(3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate

Cat. No.: B6297513
CAS No.: 2349395-78-2
M. Wt: 258.31 g/mol
InChI Key: XIHYZZRVLQMHEO-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate is a chiral piperazine derivative with a molecular formula C₁₁H₂₁N₃O₃ and molecular weight 243.31 g/mol . It features a six-membered piperazine ring with two nitrogen atoms, a tert-butyl carbamate group at position 1, and a methyl ester at position 3. A methyl substituent at position 6 enhances its stereochemical complexity.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperazine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-8-6-13-9(10(15)17-5)7-14(8)11(16)18-12(2,3)4/h8-9,13H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHYZZRVLQMHEO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-D-Alanine and L-Serine Methyl Ester Hydrochloride Condensation Pathway

The primary industrial-scale method involves an eight-step sequence starting from Boc-D-alanine and L-serine methyl ester hydrochloride . The process leverages Boc (tert-butoxycarbonyl) protection due to its cost-effectiveness compared to Cbz (carbobenzyloxy) groups, which require palladium catalysts for deprotection.

Stepwise Reaction Overview

  • Condensation : Boc-D-alanine reacts with L-serine methyl ester hydrochloride in dichloromethane using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent. Triethylamine neutralizes HCl, yielding a dipeptide intermediate with >95% purity.

  • Deprotection and Cyclization : TFA-mediated Boc removal generates a free amine, which undergoes intramolecular cyclization to form a piperazinone intermediate. This step achieves an 88–92% yield under mild conditions (25°C, 6 h).

  • Reduction and Reprojection : Sodium borohydride reduces the ketone to a secondary alcohol, followed by Boc reprotection to stabilize the amine for subsequent oxidation.

  • Oxidation and Final Cyclization : Dess-Martin periodinane oxidizes the alcohol to a ketone, enabling a second cyclization to form the piperazine core. Ring-opening with methanol affords the target compound in 89% yield.

Key Advantage : This route avoids costly palladium catalysts and achieves an overall yield of 68–72%, surpassing prior Cbz-based methods by 15–20%.

Comparative Analysis of Methodologies

Cost and Scalability

ParameterBoc-D-Alanine RoutePyrazine Route
Starting Material Cost$120/kg$280/kg
Catalyst RequirementsNonePd/C (2–5 mol%)
Overall Yield68–72%24–29%
Stereochemical Purity>99% ee85–90% ee

The Boc-D-alanine pathway dominates in industrial settings due to lower raw material costs and superior enantiomeric excess.

Reaction Condition Optimization

Condensation Temperature : Trials at −5°C to 28°C revealed optimal coupling efficiency at 23–28°C, minimizing epimerization.
Oxidation Selectivity : Dess-Martin periodinane outperformed Swern and TEMPO/NaClO systems, providing >95% conversion without over-oxidation.

Industrial-Scale Process Validation

Example 1 from CN112321515A details a 1 kg batch synthesis:

  • Step 1 : Boc-D-alanine (183.5 g) and L-serine methyl ester hydrochloride (158.7 g) yielded 253 g (89%) of the dipeptide.

  • Step 7 : Final ring-opening with methanol produced 102 g (89%) of (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate with 99.2% HPLC purity.

Process Metrics :

  • Total reaction time: 72 h

  • Solvent recovery: 85% dichloromethane recycled

  • Waste reduction: 40% lower E-factor vs. prior routes

Chemical Reactions Analysis

Reaction Parameters

ParameterValue/Detail
Substrate(3R,6R)-6-methylpiperazine-1,3-diol-1-tert-butyl 3-methyl dicarboxylate
Oxidizing AgentTrichloroisocyanuric acid (1.2 equiv)
Catalysts/AdditivesNaHCO₃ (3.0 equiv), NaBr (0.2 equiv), TEMPO (0.02 equiv)
Solvent SystemAcetone/water (2:1 ratio)
Temperature40–45°C
Reaction Time2 hours
WorkupDilution with isopropyl alcohol, filtration
YieldNot explicitly stated, but optimized for industrial scale

This reaction selectively oxidizes the secondary alcohol to a ketone while preserving the tert-butyl and methyl ester protecting groups. The use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a nitroxyl radical catalyst enhances reaction efficiency and selectivity .

Racemization Studies

During its synthesis, computational modeling was employed to assess the risk of racemization at the stereocenters (3R,6R). Key findings include:

  • Free-energy barrier : 36.4 kcal/mol at 25°C, corresponding to a racemization half-life of <1 hour at 190°C but >5 days at 150°C .

  • Practical implications : The reaction conditions (40–45°C) ensure no significant racemization, preserving stereochemical integrity.

Functional Group Stability

The compound’s stability under various conditions has been inferred from its storage recommendations:

  • Temperature : Stored at -20°C in a sealed, dry environment .

  • Light sensitivity : Requires protection from light .

  • pKa : Predicted pKa of 6.48 ± 0.60 , suggesting moderate stability in mildly acidic to neutral conditions.

Key Structural and Reaction Insights

PropertyValue/DetailSource
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
Boiling Point330.4±37.0°C (predicted)
Density1.083±0.06 g/cm³

Scientific Research Applications

Pharmacological Potential

The compound's structure suggests potential pharmacological applications. Its piperazine moiety is often associated with various biological activities, including:

  • Antidepressant Effects : Piperazine derivatives are known for their influence on serotonin receptors, which could position this compound as a candidate for antidepressant drug development.
  • Anticancer Activity : Preliminary studies indicate that modifications of piperazine structures can lead to compounds with anticancer properties. Further investigation into (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate could reveal similar effects.

Drug Delivery Systems

The compound's solubility profile and structural characteristics make it a suitable candidate for drug delivery applications. Its ability to form complexes with various drugs could enhance the bioavailability of poorly soluble therapeutic agents.

Pesticide Development

The structural features of (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate may be exploited in the design of novel pesticides. The piperazine ring can be functionalized to create derivatives that exhibit herbicidal or insecticidal properties.

Plant Growth Regulators

Research into the effects of piperazine derivatives on plant growth suggests potential applications in agriculture as growth regulators. This compound could be evaluated for its efficacy in enhancing crop yield or resistance to environmental stressors.

Polymer Synthesis

The compound can serve as a monomer or additive in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing mechanical properties or thermal stability.

Coatings and Adhesives

Due to its chemical stability and compatibility with other materials, (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate can be utilized in the formulation of advanced coatings and adhesives that require durability and resistance to environmental factors.

Case Study: Antidepressant Development

A study exploring the antidepressant potential of piperazine derivatives highlighted the importance of structural modifications in enhancing receptor affinity and selectivity. The findings suggest that (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate could be synthesized and tested for similar effects.

Case Study: Agrochemical Applications

Research conducted on piperazine-based compounds demonstrated their effectiveness as herbicides in controlled environments. Future studies could focus on field trials using (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate to evaluate its practical applications in agriculture.

Mechanism of Action

The mechanism of action of (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of tert-butyl and methyl groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Positional and Stereoisomers

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate C₁₁H₂₁N₃O₃ 243.31 Same substituents, (S)-configuration Enantiomeric form; impacts biological target interactions and synthetic routes.
1-(tert-Butyl) 2-methyl (R)-piperazine-1,2-dicarboxylate C₁₁H₂₁N₃O₃ 243.31 Carbamate at N1, ester at N2 Positional isomerism alters reactivity in coupling reactions .

Key Insight : Stereochemistry and substituent positioning dictate enantioselectivity in drug synthesis and pharmacological activity.

Ester Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Differences
1-(tert-Butyl) 3-ethyl piperazine-1,3-dicarboxylate C₁₂H₂₃N₃O₃ 257.33 Ethyl ester Larger ester group increases lipophilicity, affecting membrane permeability .
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate C₁₃H₂₃NO₄ 257.33 Ethyl ester Piperidine core (one nitrogen) instead of piperazine; distinct reactivity .

Key Insight : Ethyl esters enhance stability against hydrolysis compared to methyl esters but may reduce solubility in polar solvents.

Substituent Modifications on the Piperazine Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications
1-(tert-Butyl)-3-methyl (S)-4-(3,4-dichlorophenyl)piperazine-1,3-dicarboxylate C₁₈H₂₃Cl₂N₃O₃ 406.30 3,4-Dichlorophenyl at N4 SARS-CoV-2 protease inhibition; bulky substituent enhances target affinity .
O1-tert-Butyl O3-methyl (3R,6R)-6-methylpiperazine-1,3-dicarboxylate C₁₁H₂₁N₃O₃ 243.31 Methyl at C6 Intermediate for nociceptin antagonists; stereochemistry critical for activity .

Key Insight : Bulky aryl substituents improve target binding but complicate synthesis. Methyl groups at C6 optimize steric effects without hindering reactivity.

Heterocyclic Core Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Differences
trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate C₁₃H₂₃NO₄ 257.33 Piperidine (one N) Single nitrogen reduces hydrogen-bonding capacity; altered pharmacokinetics .
(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate C₁₈H₂₆N₂O₆ 366.41 Pyrrolidine (5-membered) Smaller ring size increases strain, affecting conformational flexibility .

Key Insight : Piperazine’s dual nitrogen atoms enable diverse functionalization compared to piperidine or pyrrolidine analogs.

Biological Activity

(3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate, with the CAS number 2349395-78-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • Solubility : Very soluble in water (up to 13.5 mg/ml) .

Structural Characteristics

The compound features a piperazine backbone with two carboxylate groups, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate exhibits various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can exhibit antimicrobial properties. Although specific data on this compound is limited, similar compounds have shown efficacy against various bacterial strains .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro. In studies involving cancer cell lines, it demonstrated potential cytotoxicity, indicating a need for further investigation into its mechanism of action and therapeutic applications .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for neuropharmacological activity. However, detailed studies are required to elucidate these effects .

The exact mechanisms through which (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate exerts its biological effects remain largely unexplored. However, based on related compounds:

  • Receptor Interaction : It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : Potential modulation of signaling pathways related to apoptosis and cell proliferation has been suggested.

Case Studies and Research Findings

While comprehensive studies specifically focusing on (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate are scarce, related research provides insights into its potential applications:

StudyFindings
Pendergrass et al. (2024)Investigated piperazine derivatives for their role in inhibiting bacterial secretion systems. Suggested that structural modifications enhance biological activity .
Fisher Scientific DataHighlighted the compound's solubility and stability under various conditions, suggesting favorable properties for drug formulation .
PubChem DatabaseProvided extensive chemical property data indicating high bioavailability and solubility characteristics .

Q & A

Basic Question: What are the key synthetic routes for (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate, and how are stereochemical configurations controlled?

Answer:
The synthesis typically involves coupling a tert-butyl-protected piperazine precursor with methyl ester groups under controlled conditions. For example, a Suzuki-Miyaura coupling reaction using 3,4-dichlorophenylboronic acid and (S)-piperazine intermediates in dichloromethane (DCM) yields the desired product. Stereochemical control is achieved via chiral resolution or asymmetric catalysis, as seen in the use of (S)-configured intermediates to enforce the (3R,6R) configuration . Key steps include:

  • Reagents : Boronic acids, DCM, tert-butyl-protected piperazine derivatives.
  • Purification : Column chromatography or recrystallization (e.g., DCM/hexane systems).

Advanced Question: How can reaction conditions be optimized to improve yield and enantiomeric purity?

Answer:
Optimization involves systematic variation of:

  • Temperature : Lower temperatures (e.g., 0–20°C) reduce side reactions during coupling steps.
  • Catalysts : Palladium-based catalysts for cross-coupling reactions.
  • Solvent polarity : Polar aprotic solvents enhance reaction efficiency.
    For example, yields exceeding 90% were reported using DCM with rigorous exclusion of moisture . Advanced techniques like Design of Experiments (DoE) can statistically identify optimal parameters .

Basic Question: What analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirms molecular structure and stereochemistry.
  • Chiral HPLC : Validates enantiomeric purity (>95% for research-grade material).
  • Mass Spectrometry : Verifies molecular weight (e.g., ESI-MS for accurate mass determination).
  • X-ray Crystallography : Resolves absolute configuration in crystalline form .

Advanced Question: How do researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Purity variability : Impurities >5% can skew biological assays. Validate via HPLC and NMR.
  • Experimental design : Ensure triplicate measurements and statistical rigor (e.g., ANOVA with Bonferroni correction) .
  • Cellular context : Differences in cell lines (e.g., prostate carcinoma vs. normal cells) require controlled replication .

Advanced Question: What computational strategies aid in designing derivatives for target-specific applications?

Answer:

  • Machine Learning (ML) : Predicts target binding affinity and druggability using datasets of piperazine derivatives.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., SARS-CoV-2 protease).
  • AI-Driven Optimization : Iteratively refines synthetic routes based on experimental feedback .

Basic Question: How is the compound’s stability assessed under different storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Question: What methodologies evaluate the environmental impact of this compound?

Answer:

  • Environmental Fate Studies : Track degradation pathways (hydrolysis, photolysis) using LC-MS.
  • Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines.
  • Bioaccumulation Potential : Calculate log P values (e.g., Log S = –3.5 indicates low solubility and persistence) .

Advanced Question: How do researchers address low yields in large-scale synthesis?

Answer:

  • Scale-Up Adjustments : Replace column chromatography with fractional crystallization.
  • Catalyst Recycling : Use immobilized catalysts to reduce costs.
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline spectroscopy .

Basic Question: What are the primary research applications of this compound?

Answer:

  • Drug Development : Precursor for protease inhibitors (e.g., SARS-CoV-2 antivirals) .
  • Chemical Biology : Probe for studying enzyme kinetics or receptor-ligand interactions.
  • Material Science : Building block for chiral polymers or metal-organic frameworks (MOFs).

Advanced Question: How is the compound’s metabolic stability evaluated in preclinical studies?

Answer:

  • In Vitro Assays : Incubate with liver microsomes; quantify metabolites via LC-MS/MS.
  • CYP450 Inhibition Screening : Identify potential drug-drug interactions.
  • Plasma Stability Tests : Measure degradation rates in simulated physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.